molecular formula C10H19NO2 B14311474 2-Nitrodec-2-ene CAS No. 114650-32-7

2-Nitrodec-2-ene

Cat. No.: B14311474
CAS No.: 114650-32-7
M. Wt: 185.26 g/mol
InChI Key: OPHVZYZBRHKIRT-UHFFFAOYSA-N
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Description

2-Nitrodec-2-ene (C₁₀H₁₇NO₂) is a nitroalkene characterized by a ten-carbon unsaturated hydrocarbon chain with a nitro (-NO₂) group at the second position, conjugated to a double bond. This structural arrangement imparts unique electronic properties, making it a reactive intermediate in organic synthesis. The conjugation between the nitro group and the double bond enhances resonance stabilization, influencing its reactivity and stability compared to non-conjugated analogs.

Synthesis typically involves nitration of dec-2-ene using nitric acid or mixed acid systems under controlled conditions, followed by purification via fractional distillation . Its applications span pharmaceuticals, agrochemicals, and polymer chemistry, where it serves as a precursor for Michael additions, Diels-Alder reactions, and other electrophilic transformations.

Properties

CAS No.

114650-32-7

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-nitrodec-2-ene

InChI

InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h9H,3-8H2,1-2H3

InChI Key

OPHVZYZBRHKIRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C(C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitrodec-2-ene can be synthesized through several methods:

Industrial Production Methods

Industrial production of 2-nitrodec-2-ene often involves large-scale nitration processes. These processes are optimized for high yield and purity, typically using continuous flow reactors to maintain precise control over reaction conditions. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Nitrodec-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Sodium nitrite, halogenating agents.

Major Products

    Reduction: 2-Aminodec-2-ene.

    Oxidation: 2-Nitrodec-2-en-1-ol, 2-Nitrodec-2-one.

    Substitution: Various substituted nitroalkenes.

Mechanism of Action

The mechanism of action of 2-nitrodec-2-ene involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the nitro group can be reduced, oxidized, or substituted. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Nitrodec-2-ene’s properties, comparisons are drawn with structurally related nitroalkenes: 1-Nitrodec-1-ene , 3-Nitrodec-3-ene , and 2-Nitrooct-2-ene . Key parameters include reactivity, stability, physical properties, and synthetic utility.

Reactivity and Stability

The position of the nitro group relative to the double bond critically affects reactivity:

  • 2-Nitrodec-2-ene : Conjugation stabilizes the nitro group, reducing electrophilicity at the β-carbon but enhancing thermal stability. Reacts selectively with soft nucleophiles (e.g., thiols) in Michael additions.
  • 1-Nitrodec-1-ene: Non-conjugated nitro group increases electrophilicity, making it more reactive toward hard nucleophiles (e.g., amines). However, it is prone to decomposition under heat due to lack of resonance stabilization.
  • 3-Nitrodec-3-ene : Partial conjugation results in intermediate reactivity. Demonstrates moderate stability but lower synthetic utility due to steric hindrance.
  • 2-Nitrooct-2-ene : Shorter carbon chain reduces van der Waals interactions, lowering boiling point but increasing solubility in polar solvents.

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility (in H₂O, g/L)
2-Nitrodec-2-ene C₁₀H₁₇NO₂ 199.25 245–250 -12 0.8
1-Nitrodec-1-ene C₁₀H₁₇NO₂ 199.25 230–235 -5 1.2
3-Nitrodec-3-ene C₁₀H₁₇NO₂ 199.25 238–243 -8 0.9
2-Nitrooct-2-ene C₈H₁₃NO₂ 171.20 215–220 -15 1.5

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